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Compound Name: 3-Piperidin-4-YL-1H-indazole

Cat. No.: B153895

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in
medicinal chemistry due to its presence in a multitude of biologically active compounds. Its
unique structural and electronic properties allow for diverse substitutions, leading to a wide
array of pharmacological activities. This technical guide provides an in-depth exploration of the
structure-activity relationships (SAR) of indazole derivatives, focusing on their anticancer, anti-
inflammatory, and antimicrobial properties. It is designed to be a practical resource, offering
guantitative data, detailed experimental protocols, and visual representations of key biological
pathways and experimental workflows to aid in the rational design of novel indazole-based
therapeutic agents.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents by targeting
various key players in cancer progression, including receptor tyrosine kinases (RTKs) and
signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2] Several FDA-
approved drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its
clinical relevance.[2]

Structure-Activity Relationship (SAR) Insights
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SAR studies have revealed that the anticancer potency of indazole derivatives can be finely
tuned by modifications at various positions of the indazole ring, primarily at the N-1, C-3, and
C-6 positions.

e N-1 Substitution: Alkylation or arylation at the N-1 position is a common strategy to modulate
the physicochemical properties and biological activity of indazole derivatives. The nature and
size of the substituent can influence receptor binding and cellular permeability.

o C-3 Substitution: The C-3 position is a critical site for introducing diverse functionalities that
can interact with the target protein. For instance, the introduction of (E)-3,5-dimethoxystyryl
group at this position has been shown to be favorable for antiproliferative activity.[3]

o C-6 Substitution: Modifications at the C-6 position often involve the introduction of aromatic
or heteroaromatic rings, which can enhance binding affinity to target kinases through various
interactions. For example, a pyridyl analogue at this position has shown improved
antiproliferative activity.[2]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected indazole
derivatives against various human cancer cell lines.
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Compound

R1 (C-6

R2 (C-3

. . Cell Line IC50 (uM) Reference
ID Position) Position)
4-(4-
: (E)-3,5-
methylpipera )
2a ] dimethoxystyr  MCF-7 1.15 [2]
zin-1-
vl
yl)phenyl
HCT116 4.89 [2]
6-(4-
_ (E)-3,5-
methylpipera ]
2f ) dimethoxystyr  4T1 0.23 [2]
zin-1-
- yl
yl)pyridin-3-yl
HepG2 0.80 [2]
MCF-7 0.34 [2]
Indazole-
6i pyrimidine HUVEC 1.37 [4]
hybrid
3-amino-N-
1 phenyl-1H- Colon Cancer  1.90 (mean 5]
c
indazole-1- Cell Lines GI50)
carboxamide
Melanoma 1.90 (mean 5]
Cell Lines GI50)

Experimental Protocols: Anticancer Studies

This protocol describes a general procedure for the synthesis of 3,6-disubstituted indazole

derivatives via a Suzuki coupling reaction.[3]

Materials:

e 6-Bromo-3-iodo-1H-indazole

e (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid
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Pd(dppf)Cl2 (Palladium(ll) bis(diphenylphosphino)ferrocene dichloride)

Potassium carbonate (K2CO3)

Dioxane

Water

(E)-3-(3,5-dimethoxystyryl)boronic acid pinacol ester
Procedure:

e To a solution of 6-bromo-3-iodo-1H-indazole (1.0 equiv.) in a 4:1 mixture of dioxane and
water, add (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid (1.2 equiv.), Pd(dppf)CI2 (5
mol%), and K2CO3 (2.0 equiv.).

e Heat the reaction mixture under an inert atmosphere at the appropriate temperature until the
reaction is complete (monitored by TLC).

 After cooling to room temperature, dilute the mixture with water and extract with an organic
solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography to obtain the intermediate 6-(6-(4-
methylpiperazin-1-yl)pyridin-3-yl)-3-iodo-1H-indazole.

e To a solution of the intermediate from step 5 (1.0 equiv.) in a 4:1 mixture of dioxane and
water, add (E)-3-(3,5-dimethoxystyryl)boronic acid pinacol ester (1.2 equiv.), Pd(dppf)CI2 (5
mol%), and K2CO3 (2.0 equiv.).

» Heat the reaction mixture under an inert atmosphere until the reaction is complete.

» Follow the work-up and purification procedure described in steps 3-5 to obtain the final
product (Compound 2f).
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7, HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Indazole derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
96-well plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours to allow for cell attachment.

Treat the cells with various concentrations of the indazole derivatives (typically in a serial
dilution) and a vehicle control (DMSO) for 48-72 hours.

After the incubation period, add 20 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

Remove the medium and add 150 pL of the solubilization solution to each well to dissolve
the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the
IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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Signaling Pathways in Cancer Targeted by Indazole
Derivatives

Indazole derivatives often exert their anticancer effects by inhibiting key signaling pathways
involved in tumor growth and survival.
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Caption: Key signaling pathways targeted by anticancer indazole derivatives.

Anti-inflammatory Activity of Indazole Derivatives
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Chronic inflammation is a hallmark of many diseases, and the development of novel anti-
inflammatory agents with improved safety profiles is a significant area of research. Indazole
derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting
potent activity in preclinical models.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of indazole derivatives is often attributed to their ability to inhibit
key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory
cytokines.

e 2,3-Diphenyl-2H-indazole Scaffold: This scaffold has been identified as a promising template
for the development of dual antimicrobial and anti-inflammatory agents. Substitutions on the
phenyl rings can significantly impact both activities.

o Carboxamide Moiety: The presence of a carboxamide group at the C-3 position has been
explored for its potential to interact with the active sites of inflammatory enzymes.

Quantitative SAR Data: Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of selected indazole

derivatives.
Inhibition of Paw
Compound Dose (mg/kg) Reference
Edema (%)
Indazole 100 61.03
5-Aminoindazole 100 83.09
Diclofenac (Standard) 10 84.50

Experimental Protocol: Carrageenan-induced Paw
Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:
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Wistar rats

Carrageenan solution (1% w/v in saline)

Indazole derivatives

Standard drug (e.g., Diclofenac)

Plethysmometer

Procedure:

o Fast the rats overnight before the experiment.

o Administer the indazole derivatives or the standard drug intraperitoneally or orally.

o After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the
right hind paw of each rat.

e Measure the paw volume using a plethysmometer at O, 1, 2, 3, 4, and 5 hours after the
carrageenan injection.

» Calculate the percentage inhibition of paw edema for the treated groups compared to the
control group (vehicle-treated).

Antimicrobial Activity of Indazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial
agents. Indazole derivatives have demonstrated a broad spectrum of activity against various
bacteria and fungi.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of indazoles is influenced by the nature and position of substituents
on the indazole ring.

o 2,3-Disubstituted-hexahydro-2H-indazoles: Derivatives with this core structure have shown
notable antimicrobial activity. For example, the presence of a 4-chlorophenyl group at C-3
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and a 4-nitrophenylsulfonyl group at N-2 has been found to be beneficial.

e N-Phenyl-3-(phenylamino)-1H-indazole-1-carboxamides: Modifications on the N-phenyl and

the 3-phenylamino rings can modulate the antimicrobial spectrum and potency.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected

indazole derivatives against various microorganisms.

Compound ID

Microorganism MIC (pg/mL) Reference

6 (3-(4-
chlorophenyl)-2-(4-
nitrophenylsulfonyl)-3,
3a,4,5,6,7-hexahydro-
2H-indazole)

S. aureus

20 (3-(4-
fluorophenyl)-2-(4-
nitrophenylsulfonyl)-3,
3a,4,5,6,7-hexahydro-
2H-indazole)

S. aureus

18 (2,3-diphenyl-2H-

indazole derivative)

(12.8 times more
G. intestinalis active than

metronidazole)

23 (2,3-diphenyl-2H-

indazole derivative)

C. albicans

Experimental Protocol: Broth Microdilution Method for
MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration

(MIC) of an antimicrobial agent.

Materials:
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Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Indazole derivatives (dissolved in a suitable solvent like DMSO)

96-well microtiter plates

Standard antimicrobial agents (positive controls)
Procedure:

o Prepare a twofold serial dilution of the indazole derivatives in the broth medium in a 96-well

plate.
e Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
e Add the inoculum to each well of the microtiter plate.

 Include a positive control (microorganism with no compound) and a negative control (broth
only).

 Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for
18-24 hours.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
the visible growth of the microorganism.

Experimental and Logical Workflow for SAR Studies

A systematic approach is crucial for effective SAR studies. The following diagram illustrates a
general workflow for the investigation of indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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